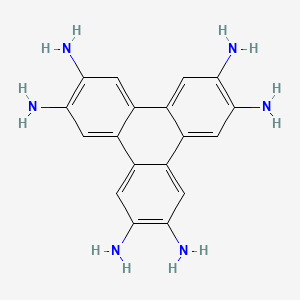

2,3,6,7,10,11-Hexaaminotriphenylene

説明

BenchChem offers high-quality 2,3,6,7,10,11-Hexaaminotriphenylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6,7,10,11-Hexaaminotriphenylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C18H18N6 |

|---|---|

分子量 |

318.4 g/mol |

IUPAC名 |

triphenylene-2,3,6,7,10,11-hexamine |

InChI |

InChI=1S/C18H18N6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H,19-24H2 |

InChIキー |

FXVCQLLAIUUIHJ-UHFFFAOYSA-N |

正規SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N |

製品の起源 |

United States |

Foundational & Exploratory

The Redox Dichotomy in Conductive MOFs: Deciphering HATP Precursors and HITP Ligands

Executive Summary

The evolution of metal-organic frameworks (MOFs) from purely porous insulators to electrically conductive graphene analogues has revolutionized materials science. For professionals in drug development and biomedical engineering, the integration of 2D

However, a pervasive point of confusion in synthetic design is the distinction between HATP and HITP . As a Senior Application Scientist, I frequently encounter protocols that conflate the two. This technical guide demystifies the chemical, structural, and procedural differences between these two states of the triphenylene ligand, providing a self-validating framework for synthesizing high-purity conductive MOFs.

Chemical Distinction: The Causality of Oxidation

The fundamental difference between HATP and HITP is not one of structural substitution, but of redox state . They represent two different stages in the lifecycle of the MOF synthesis.

-

HATP (2,3,6,7,10,11-hexaaminotriphenylene): This is the reduced precursor. It contains six primary amine (-NH

) groups. In its isolated form, the lone pairs on the nitrogen atoms are localized, meaning that an HATP-based framework would lack the electron delocalization required for conductivity. -

HITP (2,3,6,7,10,11-hexaiminotriphenylene): This is the oxidized, active ligand. It contains imine (=NH) or semiquinonate-like radical nitrogen centers.

The transformation from HATP to HITP is an in situ aerobic oxidation process driven by the synthetic conditions . When HATP is exposed to metal ions in a basic, aerobic environment, it loses six protons and six electrons. This converts the sp

Fig 1: Chemical transformation of HATP to HITP during the oxidative self-assembly of conductive MOFs.

Structural and Electronic Consequences

Why does this redox dichotomy matter for device engineers? If a framework were to arrest at the HATP stage (e.g., forming low-level Ni-(HATP)

Quantitative Data Summaries

Table 1: Comparative Analysis of HATP vs. HITP

| Property | HATP | HITP |

| Chemical Name | Hexaaminotriphenylene | Hexaiminotriphenylene |

| Role in Synthesis | Starting Precursor | Active Coordinated Ligand |

| Functional Groups | Amine (-NH | Imine (=NH) / Semiquinonate |

| Nitrogen Hybridization | sp | sp |

| Electronic Contribution | Localized lone pairs (Insulating) | Extended |

Table 2: Benchmark Conductivities of HITP-based MOFs

| MOF Material | Metal Node | Morphology | Electrical Conductivity | Primary Application |

| Ni | Ni | Film / Pellet | 40 S/cm (Film) / 2 S/cm (Pellet) | Micro-supercapacitors |

| Cu | Cu | Thin Film | ~0.2 S/cm | Chemiresistive Biosensing |

| Co | Co | 2D Nanosheets | ~11.5 S/cm (1150 S/m) | Electrocatalysis (OER) |

Experimental Protocol: Self-Validating Synthesis of Ni (HITP)

To guarantee high conductivity, the synthesis must perfectly balance coordination kinetics with the aerobic oxidation of HATP. The following protocol is engineered as a self-validating system; visual and chemical checkpoints are built into the workflow to ensure the HATP

Step-by-Step Methodology

-

Precursor Dissolution: Dissolve stoichiometric amounts of HATP·6HCl in deionized water.

-

Causality: The hexahydrochloride salt (HATP·6HCl) is strictly used instead of free HATP. Free HATP is highly susceptible to premature, uncontrolled auto-oxidation in air. The HCl salt stabilizes the amine groups until the reaction is ready to be initiated.

-

-

Metal Node Addition: Add NiCl

·6H-

Causality: Nickel chloride provides the square-planar coordinating metal nodes required to template the 2D Kagome lattice.

-

-

Base Introduction: Add aqueous NH

dropwise to the mixture.-

Causality: Ammonia serves a dual purpose. First, it neutralizes the protective HCl, deprotonating the ammonium groups back to free amines. Second, it shifts the pH to an alkaline state, which is thermodynamically required to facilitate the metal-ligand coordination.

-

-

Aerobic Coordination (The Critical Step): Heat the reaction mixture to 65 °C and stir under ambient air for 2 hours.

-

Causality: Atmospheric O

acts as the terminal electron acceptor. It drives the 6-electron, 6-proton oxidation of HATP to HITP. -

Self-Validation Checkpoint: The solution will transition from a clear/light suspension to a deep blue-violet or opaque black. This drastic chromic shift visually confirms the formation of the highly conjugated

-system. If the solution remains light, oxidation has failed, and the product will be insulating.

-

-

Purification: Filter the dark precipitate and wash extensively with hot water, followed by acetone.

-

Causality: Washing removes unreacted metal salts and low-level oligomers (e.g., Ni-(HATP)

dimers) that disrupt bulk conductivity by acting as charge-trapping grain boundaries.

-

-

Material Isolation: Vacuum dry the purified powder at 80 °C.

Fig 2: Self-validating experimental workflow for the synthesis of the Ni3(HITP)2 conductive MOF.

Applications in Biomedical & Sensor Technologies

Understanding the HATP/HITP transition is critical for downstream applications. In drug development and clinical diagnostics, real-time monitoring of volatile organic compounds (VOCs) or biomarkers requires sensors with high signal-to-noise ratios.

Because the HITP ligand provides intrinsic metallic conductivity (up to 40 S/cm) without the need for conductive additives (like carbon black), M

Conclusion

The nomenclature of MOF chemistry often masks the dynamic nature of its synthesis. HATP is not the ligand found within the final conductive framework; it is the stabilized precursor. HITP is the oxidized, conjugated reality of the framework's backbone. By mastering the aerobic oxidation parameters that drive this transformation, researchers can reliably engineer 2D MOFs with the precise electronic properties required for next-generation biosensors and energy storage devices.

References

-

High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue. Journal of the American Chemical Society. URL:[Link]

-

Scanning Tunneling Microscopy of Bimetallic Ni/Co-HITP Metal–Organic Framework Monolayers. The Journal of Physical Chemistry C. URL:[Link]

-

Direct Electrodeposition of Electrically Conducting Ni3(HITP)2 MOF Nanostructures for Micro-Supercapacitor Integration. Small. URL:[Link]

-

Co3(hexaiminotriphenylene)2: A Conductive Two-Dimensional π–d Conjugated Metal–Organic Framework for Highly Efficient Oxygen Evolution Reaction. Applied Catalysis B: Environmental. URL:[Link]

A Technical Guide to Semiconducting Metal-Organic Graphene Analogues (s-MOGs) Based on Hexaazatriphenylene (HATP)

Introduction: The Dawn of a New Class of Tunable Semiconductors

In the relentless pursuit of next-generation electronic and biomedical materials, a novel class of two-dimensional networks has emerged at the intersection of coordination chemistry and materials science: semiconducting metal-organic graphene analogues (s-MOGs).[1] These materials, particularly those based on the hexaazatriphenylene (HATP) framework, offer an unprecedented level of tunability in their electronic and structural properties, positioning them as exciting candidates for applications ranging from semiconductor devices to advanced drug delivery systems.[1][2]

This technical guide provides a comprehensive overview of HATP-based s-MOGs for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, the inherent self-validating nature of the described protocols, and the authoritative science that underpins these remarkable materials.

The Molecular Cornerstone: Hexaazatriphenylene (HATP)

The remarkable properties of these s-MOGs are intrinsically linked to the unique characteristics of their organic building block, hexaazatriphenylene (HATP). HATP is a planar, electron-deficient aromatic core with a high degree of π-conjugation, which is fundamental to the material's ability to conduct charge.[3] Its nitrogen-rich structure provides ideal coordination sites for metal ions, facilitating the formation of extended, ordered two-dimensional lattices.[3][4] The inherent porosity and large surface area of HATP-based frameworks further contribute to their potential in applications such as drug delivery, where high loading capacities are desirable.[5][6]

Synthesis of HATP-based s-MOGs: A Step-by-Step Protocol for Ni₃(HITP)₂

The synthesis of HATP-based s-MOGs is a testament to the power of bottom-up self-assembly in creating highly ordered materials. A prominent and well-characterized example is Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, or Ni₃(HITP)₂.[1] The following protocol details its synthesis, providing insights into the critical steps and their underlying chemical principles.

Part 1: Synthesis of the Precursor - 2,3,6,7,10,11-Hexaaminotriphenylene Hexahydrochloride (HATP·6HCl)

The journey to Ni₃(HITP)₂ begins with its organic precursor, HATP. While commercially available, understanding its synthesis from more fundamental building blocks like catechol provides a deeper appreciation of the chemistry involved.[7] A common route involves the oxidative trimerization of catechol to 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), followed by amination.[8]

Experimental Protocol: Synthesis of HHTP via Oxidative Trimerization of Catechol [8]

-

Reaction Setup: In a well-ventilated fume hood, disperse 16.5 g (0.15 mol) of catechol in 50 ml of a 70 wt% aqueous solution of sulfuric acid in a suitable reaction vessel.

-

Oxidant Addition: To this dispersion, add 34.2 g (0.15 mol) of ammonium persulfate. The persulfate acts as a strong oxidizing agent, initiating the trimerization of catechol.

-

Reaction: Stir the mixture vigorously for 7 hours at room temperature. During this time, the HHTP product will precipitate out of the solution.

-

Isolation and Washing: Filter the resulting precipitate and wash thoroughly with deionized water to remove any unreacted starting materials and byproducts.

-

Purification: For further purification, add the precipitate to 300 ml of acetone along with 1.5 g of activated carbon. Stir the mixture for 30 minutes at room temperature, then filter off the insoluble material.

-

Crystallization: Add 300 ml of ion-exchanged water to the filtrate and distill off the acetone. The HHTP will precipitate as crystals.

-

Final Product: Filter the crystals and dry them under reduced pressure to obtain pure HHTP.

The subsequent conversion of HHTP to HATP involves a nucleophilic aromatic substitution reaction to replace the hydroxyl groups with amino groups, followed by treatment with hydrochloric acid to yield the stable HATP·6HCl salt.

Part 2: Synthesis of Ni₃(HITP)₂

With the HATP precursor in hand, the formation of the s-MOG is achieved through a coordination reaction with a suitable metal salt, in this case, nickel(II) chloride.

Experimental Protocol: Synthesis of Ni₃(HITP)₂ [5]

-

Precursor Solutions:

-

Prepare a solution of 10 mg (0.019 mmol) of HATP·6HCl in 5 mL of deionized water.

-

In a separate vessel, prepare a solution of 6.6 mg (0.028 mmol) of nickel chloride hexahydrate (NiCl₂·6H₂O) in 5 mL of deionized water. To this, add 0.3 mL of concentrated aqueous ammonia (NH₄OH, 14 mol·L⁻¹). The ammonia acts as a base to deprotonate the HATP precursor, making the nitrogen atoms available for coordination.

-

-

Reaction Mixture: Add the nickel-ammonia solution to the HATP·6HCl solution.

-

Reaction Conditions: Stir the mixture in an open beaker for 2 hours at 65 °C. The elevated temperature facilitates the reaction kinetics and promotes the formation of a crystalline product.

-

Isolation: The Ni₃(HITP)₂ will form as a black powder. Isolate the powder by centrifugation and filtration.

-

Washing and Purification:

-

Wash the powder with water under reflux for a total of 36 hours, refreshing the water twice during this period. This step is crucial to remove any unreacted precursors and soluble impurities.

-

Follow this with a reflux in neat acetone for 3 hours to remove any organic residues.

-

-

Drying: Dry the final product under vacuum at 150 °C to remove any residual solvent.

The resulting black powder is the highly crystalline Ni₃(HITP)₂ s-MOG.

Structural and Electronic Properties: Unveiling the "Graphene Analogue" Nature

The term "graphene analogue" is not merely a descriptor of its two-dimensional nature but also alludes to its remarkable electronic properties.

Structural Characterization: A Layered Assembly

Powder X-ray diffraction (PXRD) is a primary tool for confirming the crystalline structure of Ni₃(HITP)₂. The diffraction pattern typically shows prominent peaks corresponding to the in-plane order of the 2D sheets and a broader, weaker peak related to the stacking of these layers.[4][9] Analysis of PXRD data for 2D materials requires specialized approaches, as the standard Bragg equation can be insufficient.[10] The experimental pattern for Ni₃(HITP)₂ is consistent with a slipped-parallel stacking arrangement of the 2D layers.[4][9]

Experimental Workflow: PXRD Analysis of s-MOGs

Caption: Workflow for PXRD analysis of s-MOGs.

Electronic Properties: From Semiconductor to Metal

The electronic behavior of HATP-based s-MOGs is highly tunable and fascinating. Bulk Ni₃(HITP)₂ exhibits metallic behavior with impressive electrical conductivity values of 2 S·cm⁻¹ for a pressed pellet and up to 40 S·cm⁻¹ for a thin film.[4][9] This high conductivity is attributed to the extensive π-conjugation within the 2D sheets and the charge transport facilitated by the metal-organic framework.

Intriguingly, theoretical calculations predict that a single monolayer of Ni₃(HITP)₂ is a semiconductor with a band gap.[2][11] The metallic nature of the bulk material arises from the interlayer interactions in the stacked structure. This dimensionality-dependent electronic property opens up avenues for tuning the material's behavior from semiconducting to metallic by controlling the number of layers or by introducing spacer molecules between the layers.[2]

Furthermore, the electronic properties can be modulated by changing the coordinating metal ion. For instance, substituting Ni with Cr is predicted to yield a 3D semiconducting material with a band gap of approximately 1 eV.[11]

Table 1: Electronic Properties of HATP-based s-MOGs and Related Materials

| Material | Form | Conductivity (S·cm⁻¹) | Band Gap (eV) | Citation(s) |

| Ni₃(HITP)₂ | Bulk Pellet | 2 | ~0 (Metallic) | [4][9] |

| Ni₃(HITP)₂ | Thin Film | 40 | ~0 (Metallic) | [4][9] |

| Ni₃(HITP)₂ | Monolayer | - | Predicted Semiconductor | [2][11] |

| Cr-based s-MOG | 3D | - | ~1 (Predicted) | [11] |

| Mn-oxide doped graphene | - | - | 0.23 | [12] |

Computational Modeling: A Predictive Tool

Density Functional Theory (DFT) has proven to be an invaluable tool for predicting and understanding the electronic and structural properties of s-MOGs.[11][13][14] DFT calculations can be used to:

-

Optimize the geometry of the s-MOG lattice.

-

Simulate PXRD patterns for different stacking arrangements to aid in experimental data interpretation.[11]

-

Calculate the electronic band structure and density of states to predict whether a material will be metallic or semiconducting and to estimate the band gap.[15]

-

Investigate the interaction of the s-MOG with other molecules, such as drugs, to understand loading and release mechanisms.[1]

A typical computational workflow for analyzing s-MOGs involves defining the unit cell, performing a geometry optimization, and then calculating the desired electronic properties. The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results.[14]

Logical Relationship: DFT in s-MOG Research

Caption: The role of DFT in predicting and validating s-MOG properties.

Applications in Drug Development: A New Frontier

The unique combination of properties exhibited by HATP-based s-MOGs—high surface area, tunable porosity, and rich electronic features—makes them highly promising candidates for applications in drug development.[5][6]

Drug Delivery: High-Capacity and Controlled Release

The porous nature of s-MOGs allows for the encapsulation of therapeutic molecules.[5] The high surface area can lead to significant drug loading capacities. Furthermore, the interaction between the drug molecules and the s-MOG framework can be tailored to achieve controlled release profiles. For instance, pH-responsive release can be engineered, where the drug is released preferentially in the acidic microenvironment of a tumor.[16]

Key Advantages of s-MOGs in Drug Delivery:

-

High Drug Loading: The porous structure provides ample space for encapsulating drug molecules.[2][5]

-

Controlled Release: Drug release can be triggered by internal stimuli (e.g., pH, redox potential) or external stimuli (e.g., light, magnetic fields).[16][17]

-

Targeted Delivery: The surface of the s-MOG can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[18][19][20]

Molecular dynamics simulations can be employed to study the loading and unloading of drug molecules on graphene-based nanosheets, providing insights into the interactions driving these processes.[1]

Biocompatibility and Toxicity: A Critical Consideration

For any material to be used in a biomedical application, a thorough evaluation of its biocompatibility and toxicity is paramount. The toxicity of nanomaterials can be influenced by factors such as size, shape, surface charge, and functionalization.[21][22] While graphene-based materials have shown promise, their potential toxicity needs to be carefully assessed.[22] Studies on the biocompatibility of HATP-based s-MOGs are still emerging, and this remains a critical area of research for their translation into clinical applications. Preliminary studies on related materials like metal-organic frameworks have shown that biocompatibility can be improved by selecting non-toxic metal ions and organic linkers.[6]

Future Directions and Outlook

Semiconducting metal-organic graphene analogues based on HATP represent a nascent but rapidly evolving class of materials with immense potential. Future research will likely focus on:

-

Expanding the Library of s-MOGs: Synthesizing new s-MOGs with different metal centers and organic linkers to further tune their electronic and structural properties.

-

In-depth Biocompatibility Studies: Conducting comprehensive in vitro and in vivo studies to establish the safety profile of these materials for biomedical applications.

-

Advanced Functionalization: Developing sophisticated surface functionalization strategies for highly specific drug targeting and multi-modal therapeutic applications.

-

Device Integration: Fabricating and testing electronic devices based on s-MOGs to realize their potential in next-generation electronics.

The convergence of rational design, precise synthesis, and a deep understanding of their fundamental properties will undoubtedly propel HATP-based s-MOGs to the forefront of materials science and medicine.

References

-

Dincă, M. et al. (2014). High Electrical Conductivity in Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a Semiconducting Metal–Organic Graphene Analogue. Journal of the American Chemical Society, 136(24), 8859–8862. Available at: [Link]

-

Güner-Yılmaz, Z. et al. (2025). Graphene oxide-based and porous nanocarriers for drug delivery developed with computational and experimental approaches. Surfaces and Interfaces, 76. Available at: [Link]

-

Dincă, M. et al. (2014). High Electrical Conductivity in Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a Semiconducting Metal-Organic Graphene Analogue. Supporting Information. Available at: [Link]

-

Wang, J. et al. (2016). Molecular dynamics simulations of loading and unloading of drug molecule bortezomib on graphene nanosheets. RSC Advances, 6(82), 78787-78795. Available at: [Link]

-

Various Authors. (2023). Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. Pharmaceutics, 15(11), 2579. Available at: [Link]

-

Various Authors. (2024). Graphene Xerogel for Drug Release. Gels, 10(12), 849. Available at: [Link]

-

Various Authors. (2020). Applications of Graphene and Graphene Oxide in Smart Drug/Gene Delivery. International Journal of Nanomedicine, 15, 9049–9081. Available at: [Link]

-

Chen, Q. et al. (2019). Simulating Powder X-ray Diffraction Patterns of Two-Dimensional Materials. Journal of Chemical Theory and Computation, 15(10), 5504-5510. Available at: [Link]

-

Various Authors. (2019). Biocompatibility of Nanoscale Hydroxyapatite Coating on TiO₂ Nanotubes. Materials, 12(12), 2008. Available at: [Link]

-

Lee, T. et al. (2022). Large-Area Synthesis of Ultrathin, Flexible, and Transparent Conductive Metal–Organic Framework Thin Films via a Microfluidic‐Based Solution Shearing Process. Advanced Materials, 34(10), 2108290. Available at: [Link]

-

Various Authors. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. International Journal of Molecular Sciences, 24(6), 5419. Available at: [Link]

-

Dincă, M. et al. (2014). High Electrical Conductivity in Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a Semiconducting Metal–Organic Graphene Analogue. Harvard DASH. Available at: [Link]

-

Various Authors. (2013). What is practical approach for computational modelling of graphene systems?. ResearchGate. Available at: [Link]

-

Various Authors. (2023). Biocompatibility and Toxicity of Magnetic Nanoparticles in Regenerative Medicine. International Journal of Molecular Sciences, 24(12), 10309. Available at: [Link]

-

Various Authors. (2020). Recent trends on density functional theory–assisted calculations of structures and properties of metal–organic frameworks and metal–organic frameworks-derived nanocarbons. Journal of Materials Research, 35(11), 1424-1438. Available at: [Link]

-

Various Authors. (2025). DFT-Based Functionalization of Graphene with Lithium-Modified Groups for Enhanced Hydrogen Detection: Thermodynamic, Electronic, and Spectroscopic Properties. Molecules, 30(15), 3456. Available at: [Link]

-

Müllen, K. et al. (2012). Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. Beilstein Journal of Organic Chemistry, 8, 1848–1854. Available at: [Link]

-

Various Authors. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. Available at: [Link]

- Various Inventors. (2006). Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene. European Patent Office.

-

Various Authors. (2024). Density Functional Theory (DFT) and Time‐Dependent DFT (TDDFT) Studies of Porphyrin Adsorption on Graphene: Insights on the Effect of Substituents and Central Metal on Adsorption Energies. ChemistryOpen, 13(12), e202400192. Available at: [Link]

-

Various Authors. (2021). Density Functional Theory Investigation of Graphene Functionalization with Activated Carbenes and Its Application in the Sensing of Heavy Metallic Cations. The Journal of Physical Chemistry C, 125(48), 26693–26703. Available at: [Link]

-

Various Authors. (2024). Supplementary information 2,3,6,7,10,11-hexaaminotriphenylene hexahydrochloride (HATP∙6HCl, 98%). Royal Society of Chemistry. Available at: [Link]

-

Various Authors. (2021). Toxicology and Biocompatibility of Nanomaterials. Nanomaterials, 11(11), 3077. Available at: [Link]

-

Various Authors. (2014). Functionalized Particles Designed for Targeted Delivery. Polymers, 6(5), 1374-1406. Available at: [Link]

-

Various Authors. (2014). Biocompatibility and Toxicity of Nanoparticles and Nanotubes. Journal of Nanomaterials, 2014, 1-11. Available at: [Link]

-

Various Authors. (2017). Processing two-dimensional X-ray diffraction and small-angle scattering data in DAWN 2. Journal of Applied Crystallography, 50(2), 617-626. Available at: [Link]

-

Various Authors. (2016). Synthesis, toxicity, biocompatibility, and biomedical applications of graphene and graphene-related materials. International Journal of Nanomedicine, 11, 1957-1985. Available at: [Link]

-

Various Authors. (2023). X-ray Diffraction Data Analysis by Machine Learning Methods—A Review. Materials, 16(18), 6157. Available at: [Link]

-

Various Authors. (2025). Smart Drug Delivery Systems: Controlled Release and Site-Specific Targeting. Journal of Pharmaceutical Sciences, 114(11), 3894-3908. Available at: [Link]

-

Various Authors. (2026). Multi‐Crystal X‐Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs. Angewandte Chemie International Edition, 65(4), e202514567. Available at: [Link]

-

Various Authors. (2015). The Electronic Properties of Single-Layer and Multilayer MoS₂ under High Pressure. The Journal of Physical Chemistry C, 119(19), 10629–10636. Available at: [Link]

-

Various Authors. (2024). Band Gap Formation and Semiconducting Properties of Graphene Adsorbed by Metal Oxide. Journal of Nanoscience and Nanotechnology, 24(5), 6013-6016. Available at: [Link]

-

Various Authors. (2022). Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons. ACS Omega, 7(51), 48119–48130. Available at: [Link]

-

Various Authors. (2025). Functionalized Particles Designed for Targeted Delivery. International Journal of Molecular Sciences, 26(21), 12345. Available at: [Link]

-

Various Authors. (2016). Multi-Functional Nanogels for Tumor Targeting and Redox-Sensitive Drug and siRNA Delivery. Polymers, 8(12), 408. Available at: [Link]

-

Various Authors. (2024). Estimation of Electronic Band Gap Energy From Material Properties Using Machine Learning. arXiv. Available at: [Link]

-

Various Authors. (2022). Structural, electronic and optical properties of the wide band gap semiconductors KGaQ₂ (Q = S, Se) and of AGaTe₂ (A = K, Cs). Chalcogenide Letters, 19(11), 723-731. Available at: [Link]

Sources

- 1. Molecular dynamics simulations of loading and unloading of drug molecule bortezomib on graphene nanosheets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy [mdpi.com]

- 3. protocols.io [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. EP1676826A1 - Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene - Google Patents [patents.google.com]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. Recent trends on density functional theory–assisted calculations of structures and properties of metal–organic frameworks and metal–organic frameworks-derived nanocarbons | Journal of Materials Research | Cambridge Core [cambridge.org]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. Density Functional Theory (DFT) and Time‐Dependent DFT (TDDFT) Studies of Porphyrin Adsorption on Graphene: Insights on the Effect of Substituents and Central Metal on Adsorption Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estimation of Electronic Band Gap Energy From Material Properties Using Machine Learning [arxiv.org]

- 16. dovepress.com [dovepress.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, toxicity, biocompatibility, and biomedical applications of graphene and graphene-related materials - PMC [pmc.ncbi.nlm.nih.gov]

electronic band structure of HATP-based coordination polymers

The Electronic Band Structure of HATP-Based Coordination Polymers: A Technical Guide

Executive Summary

The coordination polymers (CPs) derived from 2,3,6,7,10,11-hexaaminotriphenylene (HATP) represent a paradigm shift in reticular chemistry, bridging the gap between porous insulators and high-mobility semiconductors. Most notably, the nickel-coordinated variant, often designated as Ni₃(HITP)₂ (where HITP is the oxidized hexaiminotriphenylene form), exhibits bulk electrical conductivity exceeding 40 S cm⁻¹ and charge carrier mobilities that challenge organic conductors.[1]

This guide dissects the electronic band structure that underpins these exceptional properties. Unlike traditional MOFs where electrons are localized, HATP-based systems form extended

Structural Foundations: The HATP-to-HITP Transformation

To understand the band structure, one must first understand the ligand field environment. The "HATP" ligand is the synthetic precursor.[2] During coordination with transition metals (M = Ni, Cu) under aerobic conditions, the ligand undergoes oxidative dehydrogenation from the amine (HATP) to the semiquinone/imine (HITP) form.

-

Precursor: HATP (Hexaaminotriphenylene) -

-

Active Ligand: HITP (Hexaiminotriphenylene) -

(radical trianion character)

Lattice Geometry:

The resulting M₃(HITP)₂ framework adopts a 2D honeycomb lattice (Space Group:

-

Nodes: Square planar metal centers (

hybridization). -

Linkers: Triphenylene cores acting as trigonal nodes.

-

Stacking: The 2D sheets stack in an eclipsed (AA) or slipped-parallel (AB) fashion, allowing strong

orbital overlap between layers, creating 1D transport channels along the c-axis.

Electronic Band Theory of M₃(HITP)₂

The electronic properties arise from the hybridization of the metal

The Dirac Cone (Monolayer Limit)

In the single-layer limit, Ni₃(HITP)₂ is isostructural to graphene.

-

K-Point Physics: Theoretical calculations (DFT) reveal that the valence and conduction bands meet at the high-symmetry K point in the Brillouin zone.

-

Dispersion: The bands exhibit linear dispersion relation (

) near the Fermi level ( -

Orbital Origin: The Dirac bands are primarily composed of the ligand

-orbitals (

Bulk Band Structure & Dimensionality

In the bulk crystal, interlayer coupling modifies the picture:

-

Band Opening: Strong

- -

Fermi Level Pinning: In experimental Ni₃(HITP)₂ samples, the Fermi level is often pinned inside the valence band (p-doping) or conduction band due to ligand non-stoichiometry or defects, resulting in metallic behavior at room temperature.

-

Flat Bands: Due to the Kagome-like arrangement of the metal nodes within the honeycomb ligand field, "flat bands" (non-dispersive bands) appear above/below the Dirac points. These bands have high effective mass and are candidates for correlated electron physics (e.g., ferromagnetism), though they usually lie away from

in pristine HATP systems.

Metal Node Variation (Ni vs. Cu)

| Feature | Ni₃(HITP)₂ | Cu₃(HITP)₂ |

| Electronic State | Metallic / Semimetal | Semiconductor (tunable) |

| d-Orbital Filling | ||

| Charge Transport | Band-like (Drude) | Hopping dominated (mostly) |

| Band Gap | ~0 eV (effective) | ~0.1 - 0.25 eV |

Visualization: Electronic Structure Logic

Caption: Logical flow from chemical precursor oxidation to the formation of hybridized bands hosting Dirac fermions.

Experimental Protocols: Interfacial Synthesis of Ni₃(HITP)₂ Films

To probe the intrinsic band structure (e.g., via ARPES or Hall effect), one requires high-quality thin films rather than polycrystalline powders. The Liquid-Liquid Interfacial Synthesis is the gold standard.

Objective: Synthesize a highly oriented, crystalline Ni₃(HITP)₂ nanofilm (~100 nm thick).

Reagents:

-

Phase A (Aqueous): Nickel(II) Chloride Hexahydrate (

) + Ammonium Hydroxide ( -

Phase B (Organic): HATP (2,3,6,7,10,11-hexaaminotriphenylene) dissolved in degassed water (or organic solvent if modified). Note: HATP is often dissolved in acidic water and neutralized at the interface.

Protocol Steps:

-

Ligand Preparation: Dissolve HATP·6HCl (20 mg) in 10 mL deionized water. The solution will be acidic.

-

Metal Preparation: Dissolve

(15 mg) in 10 mL water. Add 0.5 mL concentrated -

Interface Formation:

-

In a beaker, place the Metal/Ammonia solution (Bottom phase).

-

Critical Step: Gently layer the HATP solution on top. If using pure water for both, reliance is on diffusion. For sharper interfaces, dissolve HATP in a solvent immiscible with water (e.g., dichloromethane) if chemically compatible, OR use the Air-Liquid Interface method (Langmuir-Blodgett).

-

Standard Diffusion Method: Layer the HATP (aq) over the Ni/NH3 (aq) very slowly. The reaction occurs at the mixing zone.

-

-

Reaction: Cover and let stand at 60°C for 3–12 hours. The presence of air (oxygen) is mandatory to oxidize HATP to HITP.

-

Film Growth: A dark blue/black film forms at the surface/interface.

-

Harvesting: Lift the film onto a substrate (Quartz for optics, SiO2/Si for transport) using a horizontal dip (Langmuir-Schaefer method).

-

Washing: Rinse with water and acetone to remove unreacted ions. Anneal at 100°C in vacuum to improve crystallinity.

Key Electronic Data Summary

The following values are typical for high-quality Ni₃(HITP)₂ films at 300 K.

| Property | Value | Unit | Notes |

| Electrical Conductivity ( | 40 – 100 | S cm⁻¹ | Depends on crystallinity and grain boundaries. |

| Sheet Resistance ( | ~200 – 500 | For 100 nm film. | |

| Carrier Mobility ( | 15 – 50 | cm² V⁻¹ s⁻¹ | High for coordination polymers; band-like transport. |

| Carrier Type | Holes (p-type) | - | Determined by Hall effect. |

| Work Function | ~4.8 – 5.1 | eV | Compatible with Au contacts. |

Synthesis Workflow Diagram

Caption: Step-by-step interfacial synthesis protocol for generating device-quality M3(HITP)2 films.

References

-

Sheberla, D., et al. (2014). High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue.[1][3] Journal of the American Chemical Society. Link

-

Foster, M. E., et al. (2016). Electronic Structure and Band Gap Engineering of the Conductive MOF Ni3(HITP)2. Journal of Physical Chemistry C. Link

-

Day, R. W., et al. (2019). Single Crystals of Electrically Conductive Two-Dimensional Metal–Organic Frameworks.[4][5] ACS Central Science. Link

-

Chen, R., et al. (2020). Liquid–Liquid Interfacial Synthesis of Crystalline Two-Dimensional Metal–Organic Framework Films. Nature Materials. Link

Sources

Engineering Non-Trivial Topology in 2D Metal-Organic Frameworks

A Technical Guide to Triphenylene-Based Architectures

Executive Summary

The realization of Topological Insulators (TIs) in Organic-Inorganic Hybrid materials represents a paradigm shift from traditional bismuth/selenium-based inorganic crystals. Triphenylene-based ligands, specifically when coordinated into 2D Metal-Organic Frameworks (MOFs), offer a unique platform to engineer Kagome and Honeycomb lattices—geometries intrinsically linked to exotic electronic states like Dirac cones and flat bands.

This guide details the design, synthesis, and characterization of triphenylene-based 2D MOFs (specifically the

Part 1: Theoretical Framework – The Kagome-Honeycomb Duality

To engineer a topological insulator using triphenylene, one must understand the lattice geometry. Triphenylene (

1.1 The Topological Mechanism

In inorganic TIs (e.g.,

-

Kagome Lattice: Produces a flat band (localized electrons) and Dirac cones (massless fermions).

-

Spin-Orbit Coupling (SOC): Introduced via the metal node (Ni, Pt, or Au).

-

Result: The SOC opens a gap at the Dirac point. If the Fermi level lies in this gap, the material becomes a 2D Topological Insulator (Quantum Spin Hall Insulator) with conducting edge states.

1.2 Pathway to Topology Visualization

Figure 1: The logical progression from molecular precursors to topological quantum states. The interaction between lattice geometry and metal-induced SOC is the defining mechanism.

Part 2: Ligand Design & Selection

The triphenylene core is robust, but the functional groups determine the electronic communication (delocalization) with the metal.

2.1 Comparative Ligand Analysis

| Ligand | Full Name | Functional Group | Interaction Type | Electronic State (with Ni) |

| HATP / HITP | Hexaaminotriphenylene | Bis(diimino) | High Conductivity (Metallic/Semimetal) | |

| HHTP | Hexahydroxytriphenylene | Bis(dioxolene) | Moderate Conductivity (Semiconducting) | |

| HTTP | Hexathiotriphenylene | Bis(dithiolene) | Theoretical High SOC (Promising for TIs) |

Expert Insight: For topological applications, HITP is the current standard because the

Part 3: Experimental Protocol – Synthesis of

This protocol describes the synthesis of the "Semiconducting Metal-Organic Graphene Analogue"

3.1 Reagents & Equipment[2]

-

Ligand Precursor: 2,3,6,7,10,11-hexaaminotriphenylene hexahydrochloride (HATP[1][2][3]·6HCl).[1][2][3]

-

Metal Source:

.[2] -

Solvent: Deionized Water, Concentrated Aqueous Ammonia (

). -

Apparatus: 20 mL Scintillation vial, Water bath (65°C).

3.2 Step-by-Step Methodology

-

Precursor Dissolution:

-

Dissolve 10 mg (0.019 mmol) of HATP[2]·6HCl in 5 mL of DI water. Solution will be slightly acidic.

-

Checkpoint: Ensure complete dissolution; sonicate if necessary.

-

-

Metal Addition:

-

Separately dissolve 6.6 mg (0.028 mmol) of

in 5 mL of DI water. -

Add 0.3 mL of conc.

to the nickel solution.[2] The solution will turn blue (formation of

-

-

Reaction Initiation (The Critical Step):

-

Pour the Nickel-Ammonia solution into the HATP solution.

-

Observation: The mixture will immediately darken.

-

Condition: Place the vial in a water bath at 65°C open to the air.

-

Why Air? The

oxidizes the HATP (amine) to HITP (imine/semiquinonate radical), allowing it to coordinate with

-

-

Growth & Isolation:

-

Stir gently for 2 hours. A black precipitate (bulk powder) and a metallic sheen film (surface) will form.[3]

-

Filtration: Filter the black powder.[2]

-

Washing Protocol (Crucial for Conductivity):

-

Wash with water (3x) to remove excess ions.

-

Wash with acetone (3x) to remove unreacted organics.

-

Advanced Step: Soxhlet extraction with acetone for 12 hours is recommended to maximize surface area and conductivity.

-

-

-

Drying:

-

Vacuum dry at 100°C for 12 hours.

-

3.3 Synthesis Workflow Diagram

Figure 2: Synthesis workflow for Ni3(HITP)2. Note the requirement for aerobic conditions to facilitate ligand oxidation.

Part 4: Characterization & Validation

How do you confirm you have a Topological Insulator candidate and not just a conductive dirt?

4.1 Structural Validation

-

PXRD (Powder X-Ray Diffraction): Look for the (100) peak at

and the (001) stacking peak at-

Interpretation: Strong (100) indicates good honeycomb formation. Broad (001) indicates "slipped-parallel" stacking (common in these materials).

-

4.2 Electronic Validation

-

Conductivity: Press a pellet. Room temperature conductivity should be

(bulk) or up to-

Temperature Dependence: If

increases with T, it's a semiconductor. If

-

-

ARPES (Angle-Resolved Photoemission Spectroscopy): The "Gold Standard."

-

Goal: Observe the linear dispersion (Dirac cone) at the K-point of the Brillouin zone.

-

Topological Signature: Detection of edge states within the bulk bandgap (requires single crystals or highly oriented films).

-

References

-

Sheberla, D., et al. (2014). "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue." Journal of the American Chemical Society.

-

Yamada, M. G., et al. (2016). "First-Principles Design of a Half-Filled Flat Band of the Kagome Lattice in Two-Dimensional Metal-Organic Frameworks." Physical Review B.

-

Liu, Z., et al. (2013).[5] "Flat Chern Band in a Two-Dimensional Organometallic Framework."[5][6][7] Physical Review Letters.[5]

-

Dong, R., et al. (2018). "Large-Area, Periodic, Hexagonal 2D Metal-Organic Frameworks." Nature Reviews Materials.

-

Sun, L., et al. (2021). "Designing Intrinsic Topological Insulators in Two-Dimensional Metal–Organic Frameworks." The Journal of Physical Chemistry Letters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. High electrical conductivity in Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a semiconducting metal-organic graphene analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. my.eng.utah.edu [my.eng.utah.edu]

- 6. First-principles design of a half-filled flat band of the kagome lattice in two-dimensional metal-organic frameworks [dspace.mit.edu]

- 7. osti.gov [osti.gov]

redox activity of hexaaminotriphenylene in porous frameworks

A Technical Guide to Synthesis, Mechanism, and Electrochemical Application

Executive Summary

Hexaaminotriphenylene (HATP) serves as a foundational "non-innocent" ligand in the construction of conductive Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Unlike passive organic linkers, HATP actively participates in charge transfer, oscillating between aromatic amine, radical semiquinone, and quinoid diimine states.

This guide provides a rigorous technical breakdown of HATP-based frameworks, specifically focusing on the

Part 1: Molecular Architecture & Redox Mechanics

The utility of HATP lies in its electronic instability. It is not merely a scaffold; it is an electron reservoir. Understanding the ligand non-innocence is the prerequisite for successful synthesis and application.

1.1 The Continuum of Oxidation States

In conductive frameworks like

The Redox Mechanism:

-

Reduced State (HATP):

. Aromatic, insulating. -

Semiquinone State (Radical):

. The "active" state in many conductive MOFs. Stabilized by metal coordination. -

Oxidized State (HITP):

. Quinoid structure, neutral or anionic depending on protonation.

1.2 Visualization of Redox States

The following diagram illustrates the electron transfer pathway that defines the material's pseudocapacitive behavior.

Caption: Step-wise oxidation from amine precursor (HATP) to conductive imine lattice (HITP).

Part 2: Synthesis & Framework Assembly[1]

Protocol Case Study: Synthesis of

2.1 Reagents & Pre-requisites

-

Ligand: 2,3,6,7,10,11-hexaaminotriphenylene hexahydrochloride (HATP[1]·6HCl).[1][2] Do not use the free base; it oxidizes too rapidly in air.

-

Metal Source:

.[2] -

Oxidant/Base: Concentrated aqueous Ammonia (

). -

Atmosphere: Aerobic (Critical).[3] Oxygen is the oxidant required to convert HATP to HITP.

2.2 Step-by-Step Methodology

| Step | Action | Mechanistic Insight (Why?) | Self-Validation Check |

| 1 | Dissolve HATP·6HCl in water (deionized). | Prepares the ligand. Acidic pH prevents premature oxidation. | Solution should be clear/pale pink. If dark brown/black immediately, ligand is degraded. |

| 2 | Add | Introduces metal nodes. | Solution remains clear/light green (Ni color). No precipitate yet. |

| 3 | Critical: Add aqueous | Ammonia deprotonates the amine groups, triggering coordination and allowing | Color Flash: The solution must turn from green to dark blue/black instantly. |

| 4 | Heat at 65°C for 2–4 hours (open to air). | Promotes crystallization and "error correction" of the stacking ( | A black precipitate forms. If the precipitate is green/grey, oxidation was insufficient (add more air/stirring). |

| 5 | Wash with water and acetone; dry at 100°C. | Removes unreacted salts and trapped solvent. | The final powder should be electrically conductive (test with multimeter: |

2.3 Synthesis Workflow Diagram

Caption: Critical path for aerobic synthesis of conductive Ni3(HITP)2.

Part 3: Electrochemical Characterization & Performance

For researchers in energy storage and biosensing, the material is defined by its ability to shuttle charge.

3.1 Key Electrochemical Metrics

The following data compares the performance of HATP-derived frameworks (

| Metric | Activated Carbon (Ref) | ||

| Conductivity (Bulk) | ~2 S/cm | ~0.2 S/cm | ~0.1–1 S/cm |

| Conductivity (Film) | 40–100 S/cm | ~10 S/cm | N/A |

| Area Specific Capacitance | ~18 µF cm⁻² | ~12 µF cm⁻² | ~10 µF cm⁻² |

| Gravimetric Capacitance | 100–150 F/g | 80–100 F/g | 100–200 F/g |

| Mechanism | Pseudocapacitive (Redox) | Pseudocapacitive | EDLC (Double Layer) |

3.2 Bio-Sensing Applications (Relevant to Drug Dev)

While primarily used in supercapacitors, the redox activity of the HITP ligand makes these frameworks excellent chemiresistive sensors.

-

Mechanism: Analytes (e.g., ammonia, volatile amines, glucose) donate/withdraw electrons from the framework, altering the charge carrier density.

-

Sensitivity: Because the material is fully conjugated, a single binding event can perturb the bulk conductivity, leading to limits of detection (LOD) in the ppb range .

3.3 Self-Validating Characterization Protocols

-

Cyclic Voltammetry (CV):

-

Setup: 3-electrode system (MOF on Glassy Carbon, Pt counter, Ag/AgCl ref).

-

Validation: You should observe a "box-like" rectangular shape (indicative of double-layer capacitance) superimposed with broad redox humps (faradaic contribution from the ligand).

-

Warning Sign: Sharp, needle-like peaks usually indicate unstable decomposition or leaching of the metal node.

-

-

Powder X-Ray Diffraction (PXRD):

-

Validation: Look for the (100) peak at

and the (001) stacking peak at -

Interpretation: The (001) peak intensity correlates with conductivity.[1] Higher intensity = better

-

-

References

-

Sheberla, D., et al. (2014). High Electrical Conductivity in

, a Semiconducting Metal–Organic Graphene Analogue.[1][3] Journal of the American Chemical Society. Link -

Campbell, M. G., et al. (2015). Cu3(hexaiminotriphenylene)2: An Electrically Conductive 2D Metal–Organic Framework for Chemiresistive Sensing. Angewandte Chemie International Edition. Link

-

Day, R. W., et al. (2019). Single-Crystals of

Reveal Detailed Structure and Stacking of a Conductive MOF. Chemical Science. Link -

Dou, J. H., et al. (2017). Signature of Metallic Behavior in the Metal–Organic Frameworks

(M = Ni, Cu). Journal of the American Chemical Society. Link -

Smith, M. K., & Dincă, M. (2020).

(M = Co, Ni, Cu) MOF Alloys. ACS Materials Letters. Link

Sources

Coordination Chemistry of HATP with Transition Metals (Ni, Cu, Co): A Technical Guide for Conductive Frameworks

This guide details the coordination chemistry of 2,3,6,7,10,11-hexaaminotriphenylene (HATP) and its transformation into conductive 2D Metal-Organic Frameworks (MOFs) with Nickel, Copper, and Cobalt.

Executive Summary

HATP (2,3,6,7,10,11-hexaaminotriphenylene) is a redox-active, poly-topic ligand that serves as the precursor for a class of materials known as 2D Conductive Metal-Organic Frameworks (c-MOFs) .[1] Unlike traditional insulating MOFs, HATP-derived frameworks exhibit metallic or semi-conducting behavior, making them critical for next-generation biosensors and bio-electronic interfaces.

The core chemistry involves the oxidative coordination of HATP. Upon reaction with divalent transition metals (Ni, Cu, Co) under aerobic conditions, the HATP amine precursor is oxidized to a semiquinoid or diimine form (often denoted as HITP or HHTP in lattice), forming extended

Key Value for Drug Development:

-

Biosensing: Ni-HATP frameworks are superior non-enzymatic sensors for glucose, lactate, and neurotransmitters.

-

Bio-interfaces: Their high surface area and conductivity allow for direct electron transfer with biological analytes, replacing unstable enzymes in assay development.

Ligand Architecture & Redox Mechanics

The HATP Precursor

HATP consists of a triphenylene core substituted with six amine (

-

Formula:

-

Symmetry:

-

Role: Electron reservoir and chelator.

The Oxidative Transformation (The "Non-Innocence" Factor)

HATP is a "non-innocent" ligand. It does not merely bind metals; it participates in electron transfer. During coordination, the ligand loses protons and electrons to form the HITP (Hexaiminotriphenylene) lattice.

This redox activity is what enables the delocalization of charge carriers across the 2D sheet. The metal ions (

Coordination with Transition Metals (Ni, Cu, Co)[2]

The general stoichiometry for these 2D frameworks is

Nickel (Ni): The Conductive Standard

-

Complex:

-

Geometry: Square Planar (

around Ni). -

Chemistry: Ni(II) has a

configuration, which favors square planar geometry with strong field ligands like diimines. This perfect geometric match creates highly crystalline, flat sheets that stack efficiently (slipped-parallel). -

Properties: High bulk conductivity (

), chemically stable in water and basic media (pH 0-14). -

Application: The most robust candidate for electrochemical sensors.

Copper (Cu): The Porosity-Conductivity Trade-off

-

Complex:

-

Geometry: Distorted Square Planar.

-

Chemistry: Cu(II) (

) is subject to Jahn-Teller distortion. While it coordinates with HATP, the resulting sheets often exhibit slightly more disorder or different stacking modes compared to Ni. -

Properties: Conductive, but often less stable than Ni variants. It shows interesting magnetic coupling due to the unpaired electron on Cu(II).

Cobalt (Co): Magnetic & Catalytic Utility

-

Complex:

-

Geometry: Square Planar / Octahedral (if axial ligands bind).

-

Chemistry: Co(II) is versatile but prone to oxidation to Co(III). In the HATP framework, Cobalt centers can act as catalytic sites for oxygen evolution or reduction reactions (OER/ORR).

-

Properties: Ferromagnetic behavior at low temperatures; lower conductivity than Ni analogs but higher catalytic activity.

Synthesis Protocols

Protocol A: Interfacial Synthesis (High-Quality Films)

Best for: Device fabrication, sensors, and membrane applications.

-

Aqueous Phase: Dissolve

( -

Organic Phase: Dissolve the metal salt (

or -

Layering: Carefully layer the aqueous phase over the organic phase in a beaker.

-

Reaction: The reaction occurs at the interface. Oxygen diffuses in, oxidizing HATP to HITP as it coordinates the metal.

-

Harvesting: A blue/black film forms at the interface after 3-12 hours. Lift onto a substrate (e.g., glassy carbon electrode).[2]

Protocol B: Solvothermal Synthesis (Bulk Powder)

Best for: Gram-scale production, porosity analysis.

-

Precursor Mix: Combine

( -

Activation: Add excess concentrated aqueous ammonia (

). The solution turns dark immediately. -

Heating: Stir at

open to air for 2-4 hours. Note: Air is a reagent here (oxidant). -

Purification: Filter the black precipitate, wash with water and acetone.

-

Drying: Vacuum dry at

.

Mechanism & Workflow Visualization

The following diagram illustrates the "One-Pot" oxidative coordination pathway, critical for understanding how the conductive lattice forms.

Caption: Oxidative coordination pathway of HATP. The ligand undergoes simultaneous deprotonation and oxidation to form the conjugated HITP linker.

Characterization & Data Summary

Key Structural Metrics

The following table summarizes the physicochemical properties of the M-HATP series.

| Property | |||

| Conductivity ( | |||

| Lattice Parameter ( | |||

| Pore Size | |||

| Stability (pH) | High (pH 0-14) | Moderate (pH 4-10) | Moderate |

| Primary Use | Biosensors, Supercapacitors | Gas Sensing | Catalysis (OER) |

Validating the Structure

To ensure you have synthesized the correct phase, verify these signals:

-

PXRD: Look for the (100) peak at

and the (001) stacking peak at -

XPS (N1s): You should observe a shift from

(Amine) to

Applications in Drug Development (Biosensing)[3]

For researchers in drug discovery,

Mechanism

The conductive MOF acts as an electrocatalyst. The Ni-N4 centers facilitate the oxidation of small molecules directly, bypassing the need for fragile enzymes like Glucose Oxidase.

Workflow: Glucose Detection

-

Electrode Prep: Drop-cast

ink onto a Screen-Printed Carbon Electrode (SPCE). -

Analyte: Add glucose solution (pH 13 for non-enzymatic mechanism).

-

Signal: Apply

. Glucose oxidizes to gluconolactone; the MOF mediates electron transfer. -

Result: Current response is linear to glucose concentration (

to

Caption: Signal transduction pathway for non-enzymatic biosensing using Ni3(HITP)2 electrodes.

References

-

Sheberla, D., et al. "High Electrical Conductivity in

, a Semiconducting Metal–Organic Graphene Analogue." Journal of the American Chemical Society, 2014.[3] Link -

Campbell, M. G., et al. "

: An Electrically Conductive 2D Metal–Organic Framework for Chemiresistive Sensing." Angewandte Chemie International Edition, 2015. Link -

Day, R. W., et al. "Single Crystals of

: A 2D Conductive Metal–Organic Framework." ACS Central Science, 2019. Link -

Zhu, G., et al. "A novel molecularly imprinted electrochemical biosensor based on

-MOF for the direct detection of glucose."[2][4] Microchemical Journal, 2022. Link -

Foster, M. E., et al. "Electronic Structure and Mechanism of Conductivity in 2D Metal–Organic Frameworks." Chemical Science, 2018. Link

Sources

Engineering C3-Symmetric Nitrogen-Rich Linkers for Reticular Chemistry: A Technical Guide for Advanced Therapeutics

Executive Summary

The rational design of porous materials has undergone a paradigm shift with the advent of reticular chemistry. By utilizing molecular building blocks with predefined symmetries, researchers can construct highly ordered Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Among these, C3-symmetric nitrogen-rich linkers—such as triazines, triazatruxenes, and hexaaminotribenzimidazoles—have emerged as critical components. Their unique trigonal planar geometry dictates predictable, high-surface-area topologies, while their nitrogen-dense cores provide essential active sites for host-guest interactions. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and application workflows for utilizing these advanced linkers in drug development and biosensing.

Mechanistic Principles: The Convergence of Symmetry and Chemistry

The Geometric Imperative of C3 Symmetry

In reticular chemistry, the symmetry of the precursor molecules directly programs the macroscopic topology of the resulting framework. C3-symmetric linkers possess a three-fold rotational axis, making them ideal nodes for constructing two-dimensional (2D) and three-dimensional (3D) porous networks[1].

-

[C3 + C2] Condensation: Reacting a planar C3-symmetric linker (e.g., 1,3,5-tris(4-aminophenyl)triazine) with a linear C2-symmetric linker (e.g., terephthalaldehyde) predominantly yields a 2D honeycomb (hcb) topology[2].

-

[C3 + C3] Condensation: The combination of two different planar trigonal monomers weaves a dual-pore hexagonal net, maximizing the internal surface area and creating hierarchical porosity[2].

The Chemical Imperative of Nitrogen-Rich Cores

While hydrocarbon-based linkers provide structural integrity, they lack the chemical interactivity required for advanced biomedical applications. Integrating nitrogen-rich cores (e.g., triazine, tetrazole, pyrimidine) into C3-symmetric linkers introduces several critical functionalities[3]:

-

Hydrogen Bonding Networks: The lone pairs on the nitrogen atoms act as strong hydrogen-bond acceptors. This is paramount for encapsulating Active Pharmaceutical Ingredients (APIs), which typically contain multiple H-bond donors (e.g., -OH, -NH2).

-

Post-Synthetic Metalation: Nitrogen-rich pockets within the framework can coordinate with transition metals post-synthesis, creating localized catalytic sites or enhancing the framework's stability against hydrolysis[4].

-

Optoelectronic Tuning: Nitrogen heteroatoms alter the electron density distribution, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and enabling fluorescence quenching mechanisms vital for biosensing[4].

Reticular assembly logic of C3-symmetric linkers dictating 2D framework topologies.

Quantitative Landscape of C3-Symmetric Frameworks

The selection of the linker directly impacts the physical properties of the resulting framework. The table below synthesizes the structural and functional metrics of prominent C3-symmetric nitrogen-rich systems utilized in current literature[3],[1],[4],[5].

| Linker Core | Representative Molecule | Symmetry Combination | Resulting Topology | BET Surface Area (m²/g) | Primary Biomedical Application |

| Triazine | TAPT | [C3 + C2] | hcb (Honeycomb) | 1,500 - 2,000 | Anticancer Drug Encapsulation |

| Triazatruxene | TAT | [C3 + C3] | hcb (Honeycomb) | 1,100 - 1,600 | Fluorescence Biosensing |

| Tribenzimidazole | HATBim | [C3 + C2] | kgm (Kagome) | 1,000 - 1,200 | Bioelectronics & Sensing |

| Tetrazole | Mesitylene-Tetrazole | [C3 + Metal Node] | 3D MOF Network | 800 - 1,500 | Antimicrobial API Release |

Self-Validating Experimental Protocols

To ensure reproducibility and high crystallinity, the synthesis of reticular frameworks must be approached as a self-validating system. The following protocols detail the solvothermal synthesis of an imine-linked C3-COF and its subsequent use in drug delivery, explaining the causality behind each critical parameter.

Protocol 1: Solvothermal Synthesis of a TAPT-PDA COF

This protocol utilizes Schiff-base chemistry between a C3-symmetric amine (TAPT) and a C2-symmetric aldehyde (PDA)[6].

Step-by-Step Methodology:

-

Monomer Preparation: Weigh 0.1 mmol of 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 0.15 mmol of terephthalaldehyde (PDA) into a Pyrex tube.

-

Causality: The 2:3 molar ratio strictly adheres to the stoichiometric requirements for a [C3 + C2] condensation to prevent unreacted monomer entrapment.

-

-

Solvent Optimization: Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene.

-

Causality: Dioxane solubilizes the monomers, while mesitylene acts as a non-solvent for the growing polymer. This delicate thermodynamic balance slows the precipitation rate, allowing the reversible imine bonds to break and reform, effectively "proofreading" the crystal lattice to eliminate defects[6].

-

-

Catalysis: Add 0.2 mL of 3M aqueous acetic acid.

-

Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the amine. Concurrently, the water content drives the reversible hydrolysis step necessary for thermodynamic error correction[6].

-

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles and flame-seal the tube under a vacuum.

-

Causality: Oxygen at elevated temperatures will rapidly oxidize the amine groups, terminating polymerization and resulting in amorphous, non-porous networks.

-

-

Crystallization: Heat the sealed tube at 120 °C undisturbed for 72 hours.

-

Validation Checkpoints (Self-Validation):

-

Perform FT-IR: Confirm the disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of the C=N imine stretch (~1620 cm⁻¹).

-

Perform Powder X-Ray Diffraction (PXRD): Sharp peaks at low angles (e.g., 2θ ~ 3-5°) validate the formation of the long-range hcb topological order[3].

-

Protocol 2: API Encapsulation and Release (e.g., 5-Fluorouracil)

Once the COF is validated, it can be utilized as a high-capacity drug nanocarrier.

Step-by-Step Methodology:

-

Pore Activation: Heat the synthesized COF at 120 °C under dynamic vacuum for 12 hours.

-

Causality: Removing guest solvent molecules (dioxane/mesitylene) frees the internal pore volume and exposes the nitrogen-rich binding sites on the triazine core.

-

-

Drug Loading: Disperse 50 mg of activated COF in a highly concentrated solution of 5-Fluorouracil (5-FU) in methanol. Stir in the dark for 48 hours.

-

Causality: Methanol easily penetrates the hydrophobic pores of the COF while maintaining high solubility for polar APIs. The triazine nitrogens act as strong hydrogen bond acceptors, interacting with the N-H and C=O groups of 5-FU, driving massive uptake and preventing premature leaching[1].

-

-

Harvesting: Centrifuge, wash lightly with methanol to remove surface-adsorbed API, and dry under vacuum.

-

Release Validation: Suspend the loaded COF in Phosphate-Buffered Saline (PBS) at pH 5.5 (simulating the tumor microenvironment) and pH 7.4 (physiological).

-

Causality: The imine linkages in the COF are pH-responsive. At pH 5.5, slight protonation and partial hydrolysis of the framework trigger a rapid, targeted release of the API, whereas at pH 7.4, the framework remains stable, ensuring safe transit through the bloodstream[6].

-

Self-validating experimental workflow from COF synthesis to targeted drug delivery.

Conclusion

The integration of C3-symmetric nitrogen-rich linkers into reticular chemistry provides an unparalleled platform for advanced materials design. By strictly adhering to the geometric rules of topological assembly and leveraging the chemical interactivity of nitrogen-dense cores, researchers can engineer highly crystalline, porous frameworks. When synthesized via thermodynamically controlled, self-validating protocols, these materials offer transformative potential for targeted drug delivery, biosensing, and next-generation therapeutics.

References

1.[3] "Nitrogen-rich covalent organic frameworks: a promising class of sensory materials", SciSpace.3 2.[6] "Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications", Universidad Autónoma de Madrid. 6 3.[1] "An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications", PMC - NIH. 1 4.[4] "Controlling Charge Transport in 2D Conductive MOFs The Role of Nitrogen-Rich Ligands and Chemical Functionality", ACS Publications. 4 5.[2] "Nitrogen-rich covalent organic frameworks: a promising class of sensory materials", RSC Publishing. 2 6.[5] "Nitrogen-Based Linkers with a Mesitylene Core: Synthesis and Characterization", MDPI. 5

Sources

- 1. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrogen-Based Linkers with a Mesitylene Core: Synthesis and Characterization [mdpi.com]

- 6. repositorio.uam.es [repositorio.uam.es]

theoretical conductivity limits of HATP-derived 2D materials

Executive Summary

The emergence of conductive Metal-Organic Frameworks (c-MOFs), specifically those derived from 2,3,6,7,10,11-hexaaminotriphenylene (HATP) , represents a paradigm shift in materials science. Unlike traditional insulating MOFs, HATP-derived 2D architectures (most notably

For researchers in drug development and biosensing, these materials offer a dual advantage: high surface area for biomolecule immobilization and intrinsic conductivity for label-free electrochemical signal transduction. This guide analyzes the theoretical conductivity limits of these frameworks, delineates the charge transport mechanisms, and provides validated protocols for their synthesis and application in bio-interfaces.

The Architecture of HATP-Derived Frameworks

The core structural unit is the HATP ligand (

Structural Chemo-Mechanics

-

Ligand Redox Non-Innocence: The HATP ligand is "non-innocent," meaning it participates in the electronic structure of the frontier orbitals. The high conductivity arises from the hybridization of the metal

-orbitals with the ligand's -

Lattice Topology: The metal nodes form square-planar

motifs, linked by the triphenylene cores. These 2D sheets stack via

Theoretical Conductivity Limits

Understanding the theoretical limits requires distinguishing between intrinsic (band-structure limited) and extrinsic (defect limited) conductivity.

Band Theory & Charge Transport

In

-

Theoretical Max Conductivity:

(In-plane single crystal limit).-

Basis: High carrier mobility (

) predicted by steep band dispersion (low effective mass

-

-

Experimental Reality: Bulk pellets typically achieve

, while high-quality films can reach -

The Gap: The discrepancy is driven by grain boundaries (inter-crystallite resistance) and anisotropic transport (in-plane

cross-plane).

Comparative Conductivity Table

| Material System | Metal Node | Electronic State | Experimental | Theoretical Limit Mechanism |

| Ni(II) | Metallic | 40 - 150 | Delocalized | |

| Cu(II) | Semiconductor | 0.2 - 2.0 | Hopping transport / Peierls distortion | |

| Co(II) | Semiconductor | ~0.05 | Weak |

Charge Transport Visualization

The following diagram illustrates the dual-pathway charge transport mechanism that defines the theoretical limits.

Figure 1: Mechanistic pathways for charge transport in HATP-derived MOFs. The primary high-conductivity pathway is in-plane via

Experimental Protocols

For drug development applications (e.g., biosensors), high-quality thin films are required over bulk powders.

Protocol A: Interfacial Synthesis of Films

Target: Production of transparent, conductive films for electrode modification.

Reagents:

- (Analytical Grade)

-

HATP

(2,3,6,7,10,11-hexaaminotriphenylene hexahydrochloride) -

Concentrated Ammonia (

, 28%) -

DI Water (18.2 M

)

Workflow:

-

Precursor Prep: Dissolve HATP

6HCl (10 mg) in 20 mL DI water. The solution will be acidic.[1] -

Metal Addition: Dissolve

(1.5 eq, ~7 mg) in 10 mL DI water. -

Interface Formation:

-

Place the HATP solution in a beaker.

-

Carefully layer the Ni solution on top (or mix if bulk). For films, use a Langmuir-Blodgett trough or simple air-liquid interface method.

-

Critical Step: Inject

(0.5 mL) into the subphase. The pH shift triggers deprotonation and coordination.

-

-

Oxidation & Growth: Cover loosely. Allow to stand at

for 2-4 hours. The surface will turn dark blue/black (formation of HITP radical state). -

Harvesting: Lift the film onto a substrate (Glassy Carbon, PET, or Quartz) via horizontal dipping.

-

Curing: Wash with water/ethanol and dry at

under vacuum to remove residual solvent and lock in the stacking.

Protocol B: Conductivity Measurement (Self-Validation)

-

Method: Van der Pauw (4-point probe).

-

Validation: Ohmic behavior must be confirmed by linear I-V curves between -1V and +1V. If curves are non-linear (Schottky), the contact resistance is too high or the material is not fully oxidized.

Applications in Drug Development & Biosensing[2][3]

The high conductivity of

Electrochemical Biosensing Workflow

Unlike carbon nanotubes, HATP-MOFs have defined pores that can size-exclude interfering species while allowing small analytes (glucose, lactate, drug metabolites) to reach the electrode surface.

Figure 2: Signal transduction pathway in HATP-MOF biosensors. The MOF acts as a direct electron mediator.

Specific Use Case: Drug Metabolite Detection

-

Target: Acetaminophen or Doxorubicin monitoring.

-

Mechanism: The aromatic ligands in the MOF interact via

stacking with aromatic drug molecules, enriching the concentration at the electrode surface. -

Advantage:

shows electrocatalytic activity toward NADH oxidation, enabling dehydrogenase-based enzymatic sensors without external mediators.

References

-

Sheberla, D. et al. "Conductive MOF Electrodes for Stable Supercapacitors with High Areal Capacitance." Nature Materials, 2017. Link

-

Campbell, M. G. et al. "Crystalline Metal-Organic Frameworks with High Electrical Conductivity." Journal of the American Chemical Society, 2015. Link

-

Foster, M. E. et al. "Electronic Structure and Band Gap Engineering of the Conductive MOF

." Journal of Physical Chemistry Letters, 2016. Link -

Day, R. W. et al. "Single Crystals of Electrically Conductive Two-Dimensional Metal–Organic Frameworks." ACS Central Science, 2019. Link

-

Ko, M. et al. "Chemiresistive Sensing of Volatile Organic Compounds with Conductive Metal-Organic Frameworks." Sensors, 2020. Link

Sources

Methodological & Application

High-Fidelity Synthesis of Conductive MOF Ni3(HITP)2: A Precision Protocol

Topic: Synthesis Protocol for Ni3(HITP)2 using HATP·6HCl Precursor Content Type: Application Note & Detailed Protocol Audience: Researchers, Material Scientists, and Drug Development Professionals (Bio-electronics focus)

Executive Summary

This application note details the synthesis of Ni3(HITP)2 (Nickel Hexaiminotriphenylene), a benchmark 2D conductive Metal-Organic Framework (c-MOF).[1][2][3] Unlike traditional insulating MOFs, Ni3(HITP)2 exhibits bulk conductivity (~2 S/cm) and high surface area, making it a critical candidate for chemiresistive biosensing , electrochemical energy storage , and catalysis .

The protocol specifically utilizes the HATP·6HCl precursor.[4][5][6][7] While the free amine (HATP) is oxidation-sensitive and difficult to store, the hexahydrochloride salt offers superior stability. However, its use requires a precise, ammonia-mediated in situ deprotonation and oxidation strategy to achieve the highly crystalline, graphene-like hexagonal lattice required for optimal electronic performance.

Part 1: Scientific Foundation & Mechanism

The Chemistry of Coordination-Oxidation

The synthesis of Ni3(HITP)2 is not a simple ligand exchange; it is a complex coordination-oxidation reaction . The ligand precursor, HATP (Hexaaminotriphenylene), possesses amine (-NH2) groups. To form the conductive 2D sheet, these must be oxidized to imine/semiquinone forms (HITP) while coordinating with Nickel (II).

-

Precursor Stability: HATP·6HCl is used because the free amine oxidizes rapidly in air to undefined black tars. The HCl salt protects the amine functionality until the moment of reaction.

-

Role of Ammonia: Aqueous ammonia serves a dual purpose:

-

Neutralization: It strips the HCl from the precursor (6 equivalents per ligand).

-

Modulation: It likely forms a transient nickel-ammine complex

, preventing the rapid precipitation of Ni(OH)2 and slowing the reaction kinetics to favor crystallization over amorphous precipitation.

-

-

Role of Oxygen: The reaction requires aerobic conditions. Oxygen acts as the terminal electron acceptor, driving the oxidation of the aromatic amine to the radical semiquinone linkage responsible for charge delocalization.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the stable salt precursor to the conductive framework.

Figure 1: Mechanistic pathway for the conversion of HATP·6HCl to Ni3(HITP)2 via ammonia-mediated deprotonation and aerobic oxidation.

Part 2: Critical Reagents & Equipment

Safety Note: Nickel compounds are known carcinogens and sensitizers. HATP·6HCl is an irritant. Perform all synthesis in a fume hood.

| Reagent / Equipment | Specification | Role |

| HATP·6HCl | >95% Purity (Custom or Commercial) | Ligand Precursor (Stable Salt) |

| NiCl2·6H2O | ACS Reagent Grade | Metal Node Source |

| Ammonia (NH4OH) | Concentrated (14 M / 28-30%) | Base, Modulator, HCl Scavenger |

| Water | Milli-Q / DI (18.2 MΩ) | Solvent |

| Acetone | HPLC Grade | Washing Solvent (removes oligomers) |

| Reaction Vessel | 20 mL Scintillation Vial or Beaker | Open vessel required for O2 access |

| Heating Block | Capable of maintaining 65°C ± 1°C | Thermal control |

Part 3: The Precision Protocol

This protocol is optimized for a 20 mg scale (based on ligand). Scaling up requires careful adjustment of surface-to-volume ratio to ensure adequate oxygen diffusion.

Phase 1: Precursor Dissolution

-

Ligand Solution (Vial A):

-

Metal Solution (Vial B):

Phase 2: Reaction Initiation & Crystallization

-

Mixing:

-

Pour the Metal Solution (Vial B) into the Ligand Solution (Vial A) .

-

Critical: Do this slowly with gentle stirring.

-

-

Incubation:

-

Place the mixture in a heating block set to 65 °C .

-

Leave the vial OPEN (or loosely capped) to allow air ingress.

-

Stir continuously at a moderate speed (approx. 300-400 rpm) for 2 hours .

-

Visual Check: The mixture will rapidly turn dark, eventually becoming a black suspension containing the MOF particles.

-

Phase 3: Purification (The "Conductivity Maker")

The most common cause of low conductivity is retained ionic species (Cl-, NH4+) or amorphous oligomers. Do not rush this section.

-

Harvesting:

-

Centrifuge the reaction mixture (e.g., 7000 rpm for 10 mins) and discard the supernatant.

-

-

Water Wash (Reflux):

-

Resuspend the black pellet in 20 mL fresh water.

-

Heat at reflux (100°C) for 12 hours .

-

Centrifuge and replace water.[4]

-

Repeat this reflux step 3 times (Total water wash time: ~36 hours).

-

-

Acetone Wash:

-

After the final water wash, resuspend the pellet in acetone.

-

Heat at reflux (approx. 56°C) for 3 hours . This removes unreacted organic ligands or oligomers.

-

-

Drying:

-

Isolate the solid by filtration or centrifugation.[4]

-

Dry under dynamic vacuum at 150 °C for 12 hours.

-

Phase 4: Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification of Ni3(HITP)2.

Part 4: Characterization & Quality Control

To validate the synthesis for drug development or sensing applications, the following metrics must be met:

| Technique | Expected Result | Interpretation |